2-Fluoro--5-pyrrolidinomethylphenylboronic acid, pinacol ester

説明

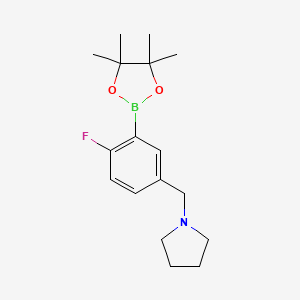

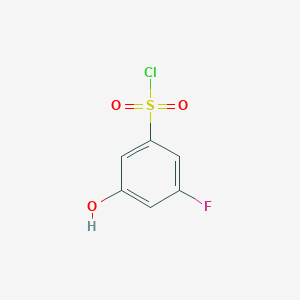

2-Fluoro–5-pyrrolidinomethylphenylboronic acid, pinacol ester is a chemical compound with the molecular formula C17H25BFNO2 . It has a molecular weight of 305.2 g/mol . The IUPAC name for this compound is 1-[[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine .

Synthesis Analysis

While specific synthesis methods for this compound were not found, boronic esters like this one are often used in Suzuki-Miyaura coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring attached to a phenyl ring, which is further connected to a boronic ester . The boronic ester is composed of a boron atom connected to two oxygen atoms and two methyl groups . The phenyl ring also has a fluorine atom attached .Chemical Reactions Analysis

Boronic esters like this compound are often used in Suzuki-Miyaura coupling reactions . In these reactions, the boronic ester is coupled with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond . Protodeboronation of pinacol boronic esters has also been reported .Physical And Chemical Properties Analysis

This compound has a molecular weight of 305.2 g/mol and a molecular formula of C17H25BFNO2 . It has a complexity of 382 and a topological polar surface area of 21.7Ų . It has 22 heavy atoms and 3 rotatable bonds .科学的研究の応用

Comprehensive Analysis of 2-Fluoro-5-pyrrolidinomethylphenylboronic Acid, Pinacol Ester Applications

The compound 2-Fluoro-5-pyrrolidinomethylphenylboronic acid, pinacol ester, also known as 1-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine, is a versatile organoboron compound used in various scientific research applications. Below is a detailed analysis of its unique applications across different fields.

Suzuki-Miyaura Cross-Coupling Reactions

Suzuki-Miyaura cross-coupling: is a pivotal reaction in organic chemistry, particularly in the synthesis of complex molecules. This boronic ester is employed as a reagent in these reactions due to its stability and reactivity . It facilitates the formation of carbon-carbon bonds between various organic substrates, making it invaluable in the development of pharmaceuticals and polymers.

Protodeboronation Studies

The protodeboronation of pinacol boronic esters is a significant transformation in organic synthesis. This compound can undergo protodeboronation using a radical approach, which is essential for formal anti-Markovnikov hydromethylation of alkenes . Such transformations are crucial for the synthesis of natural products and complex molecules.

Homologation Reactions

Homologation reactions involve the lengthening of carbon chains in organic molecules. 2-Fluoro-5-pyrrolidinomethylphenylboronic acid, pinacol ester, is used in homologation sequences where the boron moiety remains in the product, contributing to the creation of new carbon-carbon bonds .

Functional Group Transformations

This boronic ester is a key intermediate in various functional group transformations. It can be converted into a wide range of functional groups, including oxidations, aminations, halogenations , and more . These transformations are fundamental in modifying the properties of organic molecules for desired applications.

Radical-Polar Crossover Reactions

The compound is also used in radical-polar crossover reactions , which are a class of chemical reactions that involve a radical intermediate that undergoes a polar reaction . This is particularly useful in the synthesis of complex molecules with precise stereochemistry.

Asymmetric Hydroboration

Asymmetric hydroboration is a reaction that introduces boron into organic compounds with chiral precision. The boronic ester derived from this compound can be used in asymmetric hydroboration reactions to create chiral molecules, which are important in the development of enantioselective drugs .

Conjugate Addition Reactions

This boronic ester acts as a reactant in selective rhodium-catalyzed conjugate addition reactions . These reactions are important for the construction of complex organic molecules with high precision and are widely used in medicinal chemistry.

Preparation of Antitumor Agents

Lastly, the compound is utilized in the preparation of inhibitors of kinesin spindle protein (KSP) . These inhibitors are potential antitumor agents, highlighting the compound’s role in the development of new cancer therapies.

作用機序

Target of Action

Boronic acids and their derivatives are often used in suzuki-miyaura cross-coupling reactions , suggesting that the compound may interact with palladium catalysts in these reactions.

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 2-Fluoro–5-pyrrolidinomethylphenylboronic acid, pinacol ester may undergo transmetalation, a process where it transfers its organoboron group to a palladium catalyst . This reaction forms a new carbon-carbon bond, which is a crucial step in the synthesis of various organic compounds .

Biochemical Pathways

The compound 2-Fluoro–5-pyrrolidinomethylphenylboronic acid, pinacol ester is involved in the Suzuki-Miyaura cross-coupling pathway . This pathway is a key method for forming carbon-carbon bonds in organic synthesis, leading to the production of a wide range of organic compounds .

Pharmacokinetics

Boronic acids and their derivatives are generally considered to have good bioavailability due to their stability and ability to form reversible covalent bonds with biological targets .

Result of Action

The molecular and cellular effects of 2-Fluoro–5-pyrrolidinomethylphenylboronic acid, pinacol ester’s action are largely dependent on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Fluoro–5-pyrrolidinomethylphenylboronic acid, pinacol ester. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by factors such as temperature, solvent, and the presence of a base .

特性

IUPAC Name |

1-[[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BFNO2/c1-16(2)17(3,4)22-18(21-16)14-11-13(7-8-15(14)19)12-20-9-5-6-10-20/h7-8,11H,5-6,9-10,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWWLSXNGSJJFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN3CCCC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Isoxazolo[4,5-c]pyridin-3-amine](/img/structure/B1442517.png)

![cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B1442521.png)

![4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B1442522.png)

![4-[2-[1-(3-Azetidinyl)-1h-pyrazol-5-yl]-4-(trifluoromethyl)phenoxy]-5-chloro-2-fluoro-n-1,3,4-thiadiazol-2-yl benzenesulfonamide](/img/structure/B1442530.png)